

2''-O-Coumaroyljuglanin: A Potential Mediator of Plant Defense

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Compound of Interest

Compound Name: 2''-O-Coumaroyljuglanin

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Abstract

Secondary metabolites are crucial for the survival of plants, acting as a primary defense mechanism against a multitude of biotic and abiotic stresses. Among these, flavonoids represent a diverse group of phenolic compounds with well-documented roles in plant defense. This technical guide focuses on **2''-O-Coumaroyljuglanin**, a specific acylated flavonoid glycoside. While direct research on this compound is limited, this document synthesizes available information on its chemical nature, its presence in the plant kingdom, and its putative role in plant defense, drawing inferences from structurally related compounds. This guide also provides detailed experimental protocols and conceptual frameworks for future research into the bioactivity and mechanisms of action of **2''-O-Coumaroyljuglanin** and similar natural products.

Introduction to 2''-O-Coumaroyljuglanin

2''-O-Coumaroyljuglanin is a flavonoid, a class of secondary metabolites known for their protective functions in plants.^[1] Specifically, it is an acylated flavonol glycoside. Flavonoids are synthesized via the phenylpropanoid pathway and play diverse roles in plants, including pigmentation, UV protection, and defense against pathogens and herbivores.^{[1][2]}

Chemical Structure and Properties:

The chemical name for **2''-O-Coumaroyljuglanin** is Kaempferol 3-O-[2''-(E)-p-coumaroyl]- α -L-arabinofuranoside.[3][4][5] Its structure consists of a kaempferol aglycone, which is a common flavonol, attached to an arabinofuranoside sugar moiety at the 3-O position. This sugar is further acylated with a p-coumaroyl group at the 2'' position. The presence of the coumaroyl group classifies it as an acylated flavonoid. Acylation can modify the solubility, stability, and biological activity of flavonoid glycosides.[6]

Occurrence in Plants:

2''-O-Coumaroyljuglanin has been isolated from the flowers of *Prunus spinosa* (blackthorn), a member of the Rosaceae family.[7][8] *Prunus spinosa* is known to be a rich source of various phenolic compounds, including flavonoids, which are believed to contribute to its traditional medicinal uses and its resilience in various environments.[9][10]

Putative Role in Plant Defense

Direct experimental evidence for the role of **2''-O-Coumaroyljuglanin** in plant defense is currently lacking in the scientific literature. However, based on the known functions of its constituent parts (kaempferol, coumaric acid) and other structurally related acylated flavonoids, a defensive role can be inferred. Plant chemical defenses can be either constitutive or induced upon attack by herbivores or pathogens.[11][12] Flavonoids are known to be involved in both types of defense.[2]

Antifungal Activity

Flavonoids, including kaempferol and its derivatives, are known to possess antifungal properties.[13][14] Acylated flavonoid glycosides have also demonstrated antifungal activity.[15][16] The proposed mechanisms of antifungal action for flavonoids include membrane disruption, inhibition of fungal enzymes, and interference with fungal growth and development.

Inference for 2''-O-Coumaroyljuglanin: The presence of the kaempferol backbone suggests potential antifungal activity. The coumaroyl group, a phenolic acid, may also contribute to this activity.

Insecticidal and Insect-Deterrent Properties

Kaempferol and its derivatives have been shown to exhibit insecticidal and insect-deterrent activities against various insect pests.[8][17][18] The mechanisms can include direct toxicity, feeding deterrence, and disruption of insect development and reproduction.[6][18] Flavonoids can act as feeding deterrents, making the plant tissues unpalatable to herbivores.[6]

Inference for 2''-O-Coumaroyljuglanin: It is plausible that **2''-O-Coumaroyljuglanin** contributes to the defense of *Prunus spinosa* against herbivorous insects, either as a direct toxin or as a feeding deterrent.

Antiviral Activity

Flavonoids have been reported to exhibit antiviral activities against a range of plant and animal viruses.[19][20][21] Their modes of action can involve the inhibition of viral enzymes, interference with viral replication, and modulation of host defense responses.[4]

Inference for 2''-O-Coumaroyljuglanin: The flavonoid structure of **2''-O-Coumaroyljuglanin** suggests that it may possess antiviral properties, potentially contributing to the plant's defense against viral pathogens.

Biosynthesis and Regulation

2''-O-Coumaroyljuglanin is synthesized through the flavonoid branch of the phenylpropanoid pathway. This pathway is a major route for the production of a wide array of secondary metabolites in plants.

The biosynthesis of the kaempferol aglycone starts from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA, a key intermediate. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of kaempferol.[22][23][24]

The kaempferol molecule is then glycosylated at the 3-O position with an arabinose sugar, likely from a UDP-arabinose donor, catalyzed by a specific glycosyltransferase. The final step is the acylation of the arabinose moiety with p-coumaric acid, which is also derived from the phenylpropanoid pathway, catalyzed by an acyltransferase.

The expression of genes encoding the enzymes of the flavonoid biosynthesis pathway is often induced by biotic and abiotic stresses, such as pathogen infection, herbivory, and UV radiation. [25] Fungal elicitors and signaling molecules like salicylic acid can also induce the accumulation of flavonoids. [3][26][27]

Quantitative Data

Due to the limited research specifically on **2''-O-Coumaroyljuglanin**, a comprehensive table of its quantitative biological activities is not available. The following table summarizes the type of quantitative data that would be essential for characterizing its role in plant defense and includes representative data for related compounds to provide a contextual framework.

Compound Class	Compound Name	Target Organism	Assay Type	Quantitative Value	Reference
Acylated Flavonol Glycoside	2''-O-Coumaroyljuglanin	-	-	Data not available	-
Flavonol	Kaempferol	Candida parapsilosis	Antifungal (MIC)	32-128 µg/mL	[14]
Flavonol	Quercetin	Candida parapsilosis	Antifungal (MIC)	0.5-16 µg/mL	[14]
Flavonol	Kaempferol	Helicoverpa armigera	Insecticidal (Mortality)	~36% at 10 µg/g diet	[18]
Flavonoid Glycoside	Guava flavonoid glycosides	Influenza A virus	Antiviral	Inhibition of replication	[4]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

This section provides detailed methodologies for key experiments that could be employed to investigate the role of **2''-O-Coumaroyljuglanin** in plant defense.

Extraction and Quantification of 2''-O-Coumaroyljuglanin from *Prunus spinosa*

Objective: To extract and quantify the amount of **2''-O-Coumaroyljuglanin** in different tissues of *Prunus spinosa*.

Protocol:

- Sample Preparation: Collect fresh plant material (e.g., flowers, leaves) and freeze-dry. Grind the dried material into a fine powder.
- Extraction:
 - Extract a known weight of the powdered plant material (e.g., 1 g) with a suitable solvent, such as 70% ethanol or methanol, at room temperature with agitation for a specified time (e.g., 24 hours).[\[17\]](#)
 - Filter the extract and repeat the extraction process on the residue to ensure complete extraction.
 - Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.
- Purification (Optional, for isolation): The crude extract can be subjected to further purification using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative HPLC to isolate pure **2''-O-Coumaroyljuglanin**.
- Quantification by HPLC:
 - Dissolve a known amount of the crude extract in the mobile phase.
 - Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.[\[2\]](#)[\[7\]](#)
 - Use a gradient elution with a mobile phase consisting of acetonitrile and water (both containing a small amount of acid, e.g., 0.1% formic acid).

- Monitor the elution at a wavelength where flavonoids absorb, typically around 280 nm or 350 nm.
- Quantify the amount of **2"-O-Coumaroyljuglanin** by comparing the peak area to a calibration curve prepared with a purified standard of the compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **2"-O-Coumaroyljuglanin** against a specific fungal pathogen.

Protocol:

- Fungal Inoculum Preparation: Culture the target fungus on a suitable agar medium. Prepare a spore or yeast cell suspension in a sterile saline solution and adjust the concentration to approximately 1.0×10^5 CFU/mL.[\[15\]](#)
- Preparation of Test Compound: Dissolve a known weight of purified **2"-O-Coumaroyljuglanin** in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Microdilution Assay:
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to achieve a range of final concentrations.[\[15\]](#)[\[22\]](#)
 - Add the fungal inoculum to each well.
 - Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).
- Incubation and Reading: Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-48 hours. The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[\[15\]](#)[\[22\]](#)

Insect Feeding Bioassay (Diet Incorporation Method)

Objective: To assess the insecticidal or feeding deterrent effects of **2''-O-Coumaroyljuglanin** on a target insect herbivore.

Protocol:

- Insect Rearing: Maintain a laboratory colony of the target insect species on a standard artificial diet.
- Diet Preparation:
 - Prepare the artificial diet according to a standard recipe.
 - Incorporate **2''-O-Coumaroyljuglanin** into the diet at various concentrations.^{[5][6]} A stock solution of the compound in a suitable solvent can be mixed into the diet before it solidifies.
 - Prepare a control diet containing only the solvent.
- Bioassay:
 - Place a known number of insect larvae (e.g., 10-20) into individual containers with a pre-weighed amount of the treated or control diet.
 - Maintain the containers under controlled environmental conditions (temperature, humidity, light).
- Data Collection: After a specified period (e.g., 7-10 days), record the following parameters:
 - Larval mortality.
 - Larval weight gain.
 - Amount of diet consumed.
 - Developmental stage (e.g., time to pupation).^{[5][28]}

Gene Expression Analysis by RT-qPCR

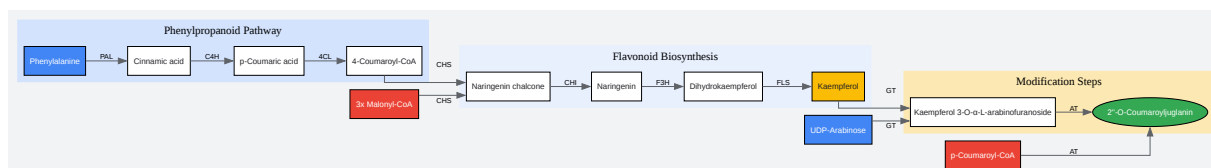
Objective: To investigate the induction of flavonoid biosynthesis genes in *Prunus spinosa* in response to elicitors.

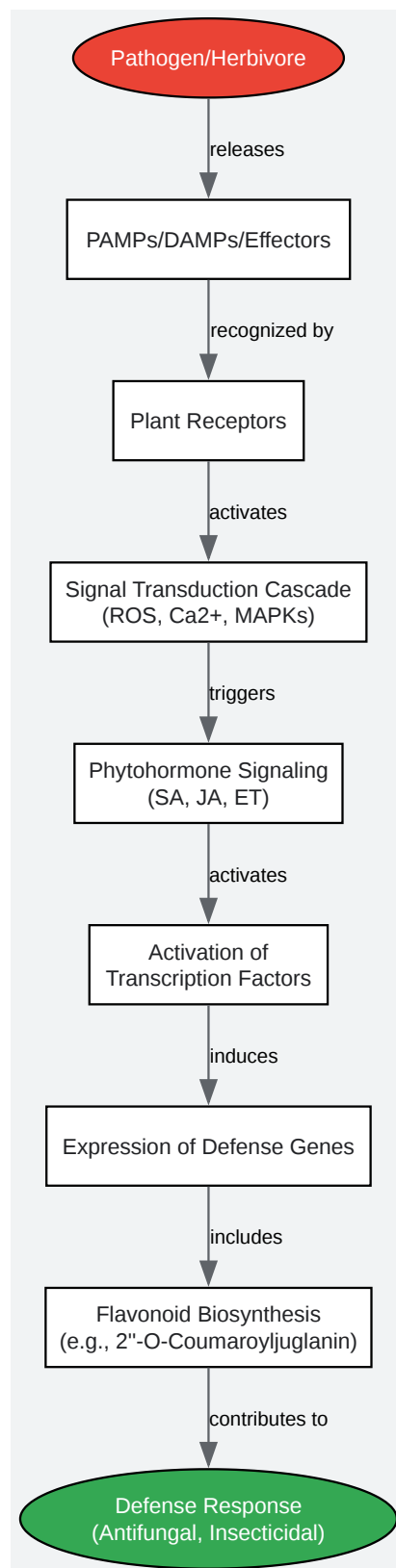
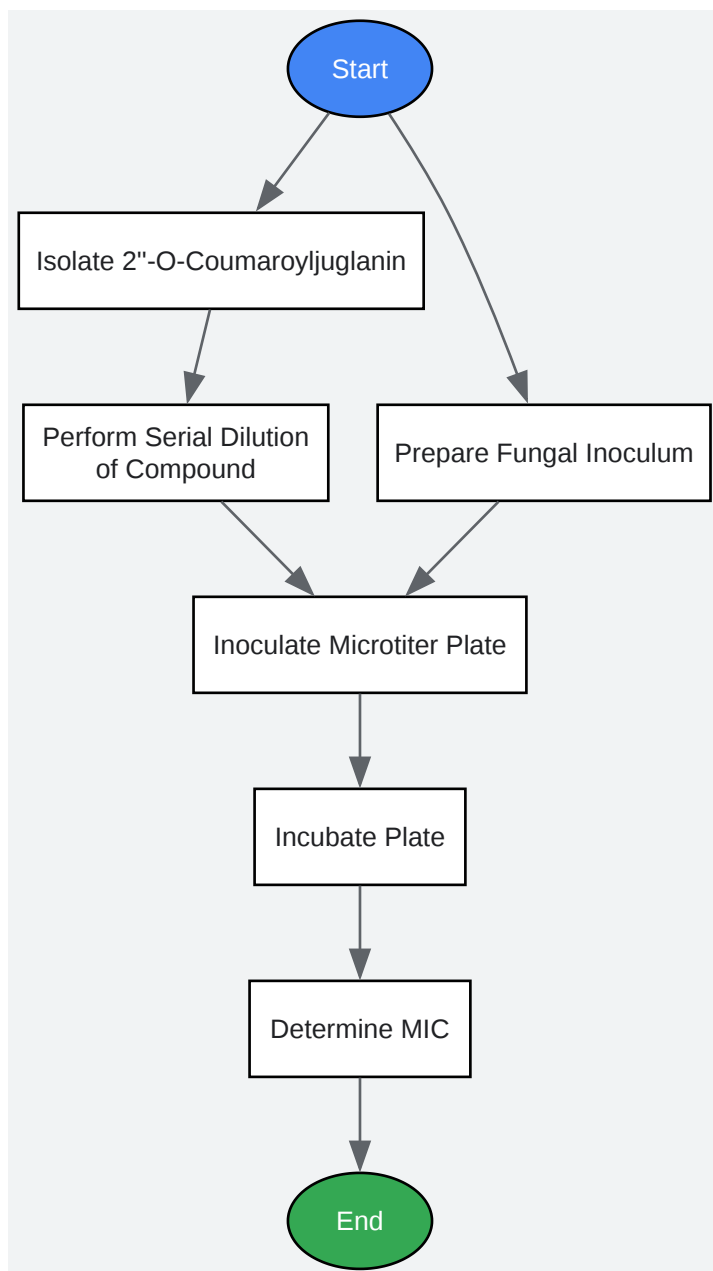
Protocol:

- Elicitor Treatment: Treat *Prunus spinosa* plants or cell cultures with a fungal elicitor (e.g., a crude extract from a pathogenic fungus) or a signaling molecule (e.g., salicylic acid).[\[25\]](#)[\[29\]](#)
- RNA Extraction: At different time points after treatment, harvest plant tissues and extract total RNA using a suitable method (e.g., Trizol reagent).[\[29\]](#)
- cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.[\[1\]](#)
- Quantitative Real-Time PCR (qPCR):
 - Design primers specific to the target flavonoid biosynthesis genes (e.g., CHS, F3H, FLS) and a reference gene (e.g., actin or ubiquitin).[\[1\]](#)[\[30\]](#)
 - Perform qPCR using a SYBR Green-based detection method.[\[31\]](#)
 - Analyze the relative gene expression levels using the $\Delta\Delta C_t$ method.

Visualizations

Biosynthesis Pathway of 2"-O-Coumaroyljuglanin





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